molecular formula C14H20ClNO B13306158 2-(3-Chlorophenyl)-5,5-diethylmorpholine

2-(3-Chlorophenyl)-5,5-diethylmorpholine

Katalognummer: B13306158
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: RXWPMKCQXSMAEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenyl)-5,5-diethylmorpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a 3-chlorophenyl group and two ethyl groups at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-5,5-diethylmorpholine typically involves the reaction of 3-chlorobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired morpholine derivative. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Chlorophenyl)-5,5-diethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(3-Chlorophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels . By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, its anticonvulsant activity is attributed to the inhibition of neuronal excitability through the blockade of sodium channels.

Vergleich Mit ähnlichen Verbindungen

    3-(2-Chlorophenyl)-5,5-diethylmorpholine: Similar structure but with the chlorine atom at the 2-position.

    5,5-Diethylmorpholine: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    2-(3-Chlorophenyl)-4,4-dimethylmorpholine: Similar structure but with methyl groups instead of ethyl groups at the 4-position.

Uniqueness: 2-(3-Chlorophenyl)-5,5-diethylmorpholine is unique due to the specific positioning of the chlorophenyl group and the ethyl groups on the morpholine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H20ClNO

Molekulargewicht

253.77 g/mol

IUPAC-Name

2-(3-chlorophenyl)-5,5-diethylmorpholine

InChI

InChI=1S/C14H20ClNO/c1-3-14(4-2)10-17-13(9-16-14)11-6-5-7-12(15)8-11/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI-Schlüssel

RXWPMKCQXSMAEO-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)Cl)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.